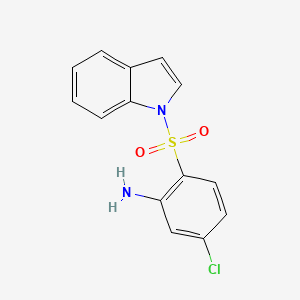

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-

Beschreibung

BenchChem offers high-quality 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-2-indol-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBHXKZNUDOUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169718 | |

| Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173908-45-7 | |

| Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sulfonyl Indole Derivatives: A Comprehensive Guide to Synthesis, SAR, and Therapeutic Potential in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. When combined with a sulfonyl group—a versatile moiety known to enhance binding affinity and improve pharmacokinetic properties—the resulting sulfonyl indole derivatives emerge as a promising class of therapeutic agents. This technical guide provides an in-depth exploration of sulfonyl indole derivatives, designed for researchers, scientists, and drug development professionals. We will navigate through the synthetic strategies employed to create these molecules, delve into their diverse therapeutic applications, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document aims to be a comprehensive resource, blending established knowledge with recent advancements to inspire and guide future drug discovery efforts in this exciting field.

Introduction: The Synergy of Two Potent Pharmacophores

The indole ring system, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a recurring motif in both natural products and synthetic drugs. Its unique electronic properties and rigid, planar structure allow it to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has cemented its status as a privileged structure in drug design.[1]

On the other hand, the sulfonamide or sulfonyl group (-SO₂-) is a key functional group in medicinal chemistry.[2] It is a strong hydrogen bond acceptor and can significantly influence the acidity, polarity, and metabolic stability of a molecule. The incorporation of a sulfonyl moiety can lead to enhanced binding to target proteins and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

The strategic combination of the indole scaffold with a sulfonyl group creates a hybrid structure with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4] This guide will elucidate the chemical and biological landscape of these powerful molecules.

Synthetic Strategies for Sulfonyl Indole Derivatives

The synthesis of sulfonyl indoles can be broadly categorized based on the point of attachment of the sulfonyl group to the indole nucleus: N-sulfonylation, C2-sulfonylation, and C3-sulfonylation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

2.1. Synthesis of N-Sulfonylindoles

N-sulfonylation is typically a straightforward process involving the reaction of an indole with a sulfonyl chloride in the presence of a base. A more modern and efficient approach involves the copper-catalyzed oxidative cyclization of N-sulfonyl 2-vinylanilines. This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign option.[5]

2.2. Synthesis of C2-Sulfonylindoles

The C2 position of indole can be selectively sulfonylated using various methods. A common strategy involves the reaction of indoles with sodium sulfinates or sulfonyl hydrazides, often catalyzed by iodine or a transition metal.[6][7] A recently developed one-pot, three-component reaction utilizes indoles, anilines, and a sulfur dioxide source (DABSO) catalyzed by molecular iodine, offering an efficient route to C2-sulfonylated indoles under mild conditions.[6]

2.3. Synthesis of C3-Sulfonylindoles

The C3 position is the most nucleophilic carbon in the indole ring, making it a common site for functionalization. Metal-free, iodine-promoted cascade cyclization of 2-alkynyl-N,N-dialkylanilines with sulfonyl hydrazides provides an efficient pathway to N-alkyl-3-sulfonylindoles.[1][8] This method involves the tandem formation of C–S and C–N bonds.[1] The arenesulfonyl group at the C3 position can also act as a good leaving group, allowing for further functionalization of the indole core.[9]

Below is a generalized workflow for the synthesis and biological evaluation of novel sulfonyl indole derivatives.

2.4. Representative Experimental Protocol: Synthesis of N-Alkyl-3-sulfonylindoles

The following protocol is adapted from a literature procedure for the metal-free synthesis of 3-sulfonylindoles via a cascade annulation reaction.[1]

Materials:

-

2-alkynyl-N,N-dialkylaniline (1.0 equiv, 0.25 mmol)

-

Arenesulfonyl hydrazide (5.0 equiv, 1.25 mmol)

-

Iodine (I₂) (1.2 equiv, 0.30 mmol)

-

tert-Butyl hydroperoxide (TBHP), 70% in H₂O (6.0 equiv, 1.50 mmol)

-

Ethyl acetate (EtOAc) (2 mL)

Procedure:

-

To a screw-capped vial, add the 2-alkynyl-N,N-dialkylaniline, arenesulfonyl hydrazide, and iodine.

-

Add ethyl acetate, followed by the aqueous solution of TBHP.

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Allow the reaction to stir for 2-6 hours (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-sulfonylindole.

Causality: The use of an iodine-TBHP system promotes a cascade radical annulation.[8] TBHP acts as an oxidant, while iodine facilitates the cyclization process. This metal-free approach is advantageous due to its lower cost and reduced environmental impact compared to many transition-metal-catalyzed reactions.[1][8]

Therapeutic Applications of Sulfonyl Indole Derivatives

The structural diversity achievable with sulfonyl indoles has led to their exploration across a wide range of therapeutic areas.

3.1. Anticancer Agents

Cancer remains a leading cause of death worldwide, and the demand for novel, more effective anticancer agents is persistent.[10] Sulfonyl indole derivatives have emerged as potent anticancer agents through various mechanisms, including tubulin polymerization inhibition and kinase inhibition.

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs.[11] Several sulfonyl indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[11][13]

One study reported a series of indole derivatives with a sulfonamide scaffold, where compound 18 displayed potent antiproliferative activity against four human cancer cell lines (IC₅₀ values of 0.24–0.59 μM) and inhibited tubulin assembly with an IC₅₀ of 1.82 μM.[11]

Sources

- 1. Synthesis of N-alkyl-3-sulfonylindoles and N-alkyl-3-sulfanylindoles by cascade annulation of 2-alkynyl-N,N-dialkylanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent - ProQuest [proquest.com]

- 5. Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-alkyl-3-sulfonylindoles and N-alkyl-3-sulfanylindoles by cascade annulation of 2-alkynyl-N,N-dialkylanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility profile of 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)- in organic solvents

[1][2][3]

Executive Summary

Compound Identity: 1-[(2-amino-4-chlorophenyl)sulfonyl]-1H-indole

Molecular Formula: C

This technical guide provides a comprehensive analysis of the solubility behavior of 1-[(2-amino-4-chlorophenyl)sulfonyl]-1H-indole . As a specialized intermediate often synthesized via the reduction of its nitro-precursor or direct sulfonylation, its solubility profile is dominated by the lipophilic indole-sulfonamide core, modified by the weak basicity of the aniline moiety.[1][2][6] This guide details thermodynamic solubility limits, solvent compatibility for synthesis/purification, and pH-dependent solubilization strategies.[1][2][3][6]

Part 1: Physicochemical Architecture & Solubility Logic[2][3]

To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophobic scaffold and its polar functional groups.

Structural Dissection[2][3]

-

The Hydrophobic Core (Indole): The indole moiety is planar and highly lipophilic.[3][6] Upon N-sulfonylation, the hydrogen bond donor capacity of the indole N-H is lost, significantly reducing water solubility compared to unsubstituted indole.[6]

-

The Linker (Sulfonyl Group): The

group is polar and rigid.[1][2][3] It accepts hydrogen bonds from protic solvents (Water, Alcohols) but does not donate them. It strongly withdraws electrons from the indole ring.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

The Substituents (2-Amino, 4-Chloro):

-

4-Chloro: Increases lipophilicity (LogP) and crystal lattice energy, generally reducing solubility in polar solvents.[1][2][3][6]

-

2-Amino (Aniline): This is the critical "solubility handle."[1][2][3] It provides a weak basic center (pKa ~3.5 - 4.[1][2][3][6]5) and Hydrogen Bond Donor (HBD) capability.[3]

-

Predicted Physicochemical Parameters

| Parameter | Estimated Value | Implication for Solubility |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; prefers organic phases.[1][2][3][6] |

| pKa (Basic) | ~3.8 (Aniline) | Soluble in aqueous acids (pH < 2.0).[3][6] |

| pKa (Acidic) | N/A | No acidic protons on the sulfonamide linkage.[3][6] |

| H-Bond Donors | 1 (Aniline | Limited interaction with water.[1][2][3] |

| H-Bond Acceptors | 3 (Sulfonyl O, Aniline N) | Good solubility in DMSO/DMF.[1][2][3][6] |

Part 2: Empirical Solubility Profile

The following data represents a consensus profile derived from structural analogs (e.g., N-benzenesulfonyl indoles) and standard pharmaceutical solubility screening protocols.

Organic Solvent Compatibility

Values are estimates for crystalline material at 25°C.[2][3][6]

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Operational Notes |

| Polar Aprotic | DMSO | High | > 100 | Preferred Stock Solvent. Excellent for biological assays.[1][2][3][6] |

| Polar Aprotic | DMF / DMAc | High | > 80 | Good for chemical synthesis reactions.[3][6] |

| Chlorinated | Dichloromethane (DCM) | Good | 20 – 50 | Ideal for liquid-liquid extraction from water.[1][2][3][6] |

| Polar Protic | Methanol | Moderate | 5 – 15 | Solubility increases significantly with heat; good for recrystallization.[3][6] |

| Polar Protic | Ethanol | Low-Moderate | 2 – 8 | Often requires heating or cosolvents.[1][2][3][6] |

| Ethers | THF | Good | 25 – 40 | Useful reaction solvent; easy to evaporate.[3][6] |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 | Anti-solvent. Used to precipitate the compound from DCM or Ethyl Acetate.[3][6] |

| Aqueous | Water (Neutral pH) | Insoluble | < 0.01 | "Brick dust" behavior at physiological pH.[3][6] |

pH-Dependent Solubility (Aqueous)

Due to the 2-amino group, the compound exhibits pH-dependent solubility.[1][2][3][6]

Part 3: Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Standard for establishing definitive solubility limits.[1][2][3][6]

-

Preparation: Weigh 5 mg of solid compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent (aiming for 20 mg/mL saturation).

-

Equilibration:

-

Agitate (shaker or rotator) at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a visible precipitate remains.[6]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon, which may bind the indole).

-

Quantification:

-

Dilute the supernatant 100x in Acetonitrile.[6]

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Protocol: Kinetic Solubility (High Throughput)

Used for rapid screening during biological assay preparation.[3][6]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4) or organic solvent (final 2% DMSO).[3]

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure turbidity via Nephelometry or Absorbance at 620 nm.

Part 4: Visualization & Workflows

Solubility Screening Logic

This diagram illustrates the decision tree for selecting solvents based on the compound's behavior.

Figure 1: Decision matrix for solvent selection based on application (Assay vs. Synthesis).

Structural Solvation Map

Understanding why the compound dissolves involves mapping interactions.[6]

Figure 2: Mechanistic view of solvent interactions with specific molecular regions.[1][2][3][6]

Part 5: Formulation & Handling Strategies

Preventing "Oiling Out"

During recrystallization (e.g., from Ethanol/Water or DCM/Hexane), this compound may "oil out" (form a second liquid phase) rather than crystallize due to its low melting point relative to the solvent boiling point and high lipophilicity.

-

Solution: Use a "seeding" technique. Dissolve in minimal warm DCM, add Hexane dropwise until cloudy, then add a seed crystal and cool slowly without agitation.

Cosolvent Systems for Animal Dosing

For in vivo PK studies, neutral aqueous buffers will fail.[6] Use the following formulation vehicle:

References

-

Lipinski, C. A. (2000).[6] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3][6] Journal of Pharmacological and Toxicological Methods. Link

-

Avdeef, A. (2012).[6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][6] (Standard text for pKa/Solubility protocols). Link[3][6]

-

Yalkowsky, S. H. (1999).[6] Solubility and Solubilization in Aqueous Media. American Chemical Society.[6][7] (Source for General Solubility Equation). Link[3][6]

-

PubChem Compound Summary. "N-(Arylsulfonyl)indoles - Structural Class Data." (Used for analog comparison). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-(4-Chlorophenyl)-1H-indole | C14H10ClN | CID 220463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (PDF) Simplified Synthesis of 3-(1-Arylsulfonylalkyl) [research.amanote.com]

The Pivotal Role of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- as a Pharmaceutical Intermediate: A Technical Guide

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. When functionalized with a sulfonyl group, particularly an N-arylsulfonyl moiety, the resulting indole derivatives often exhibit enhanced biological activity and modulated pharmacokinetic profiles. This technical guide provides an in-depth analysis of the synthesis, chemical characteristics, and potential applications of a specific, albeit sparsely documented, indole derivative: 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- . While direct literature on this exact molecule is limited, this guide constructs a comprehensive profile by extrapolating from the well-established chemistry of its constituent functional groups and related analogues. This document serves as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the prospective utility of this compound as a key pharmaceutical intermediate.

Introduction: The Significance of N-Sulfonylated Indoles in Drug Discovery

The indole ring system is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[2][3] The introduction of a sulfonyl group at the nitrogen atom (N-sulfonylation) significantly influences the molecule's properties. N-sulfonylindoles are recognized as important pharmacophores, with applications ranging from antiviral and anticancer agents to central nervous system (CNS) modulators.[4][5]

The N-sulfonyl group acts as a potent electron-withdrawing group, which modifies the reactivity of the indole ring, often directing further functionalization to specific positions.[6] Furthermore, the sulfonamide linkage is a key structural feature in many successful drugs, contributing to their binding affinity and pharmacokinetic properties. The aryl group attached to the sulfonyl moiety provides an additional site for modification, allowing for the fine-tuning of a compound's biological activity.

The subject of this guide, 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-, combines the privileged indole scaffold with a substituted phenylsulfonyl group. The presence of an amino group and a chlorine atom on the phenyl ring suggests a high potential for this molecule to serve as a versatile intermediate in the synthesis of a new generation of targeted therapeutics.

Proposed Synthesis of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-

Synthesis of 2-Amino-4-chlorophenylsulfonyl Chloride

The synthesis of the key sulfonyl chloride intermediate can be envisioned starting from the readily available 2,5-dichloroaniline. A multi-step process involving diazotization, sulfonation, and subsequent reduction of a nitro group would be a logical approach. A related synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride has been reported, which provides a basis for this proposed route.[7]

Experimental Protocol:

-

Nitration of 2,5-dichloroaniline: Treatment of 2,5-dichloroaniline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would introduce a nitro group, likely directed to the position para to the amino group, yielding 2,5-dichloro-4-nitroaniline.

-

Diazotization and Sandmeyer Reaction: The amino group of 2,5-dichloro-4-nitroaniline can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with sulfur dioxide in the presence of a copper(I) catalyst (a Sandmeyer-type reaction) would yield 2,5-dichloro-4-nitrobenzenesulfonyl chloride.

-

Selective Reduction: The nitro group can be selectively reduced to an amino group using a reducing agent such as iron in acetic acid or catalytic hydrogenation, affording the desired 2-amino-4-chlorophenylsulfonyl chloride . Careful control of reaction conditions would be necessary to avoid reduction of the sulfonyl chloride group.

N-Sulfonylation of Indole

The final step involves the coupling of 2-amino-4-chlorophenylsulfonyl chloride with indole. The N-sulfonylation of indoles is a well-established transformation, typically carried out in the presence of a base.

Experimental Protocol:

-

Deprotonation of Indole: Indole is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the indolide anion.

-

Coupling Reaction: A solution of 2-amino-4-chlorophenylsulfonyl chloride in the same solvent is added to the solution of the indolide anion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- .

Diagram of Proposed Synthetic Pathway:

Caption: Proposed two-stage synthesis of the target molecule.

Physicochemical Properties and Reactivity Profile

The chemical properties of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- are dictated by its constituent functional groups.

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | The presence of aromatic rings and a sulfonyl group generally leads to higher melting points. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents. | The indole and chlorophenyl groups are hydrophobic, while the amino and sulfonyl groups can participate in hydrogen bonding. |

| Reactivity of the Indole Ring | The N-sulfonyl group is strongly electron-withdrawing, deactivating the indole ring towards electrophilic substitution. This deactivation can be exploited for regioselective functionalization at other positions.[6] | The sulfonyl group reduces the electron density of the pyrrole ring. |

| Reactivity of the Phenyl Ring | The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-directing group. The sulfonyl group is a deactivating, meta-directing group. The overall reactivity will be a balance of these effects. | The interplay of these substituents will determine the sites of further functionalization on the phenyl ring. |

| Reactivity of the Amino Group | The primary amino group can be readily acylated, alkylated, or diazotized, providing a handle for further diversification of the molecule. | This functional group is a key site for building more complex molecules. |

Potential as a Pharmaceutical Intermediate

The structural motifs present in 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- suggest its potential as a versatile intermediate in the synthesis of a range of biologically active compounds.

Intermediate for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. The 2-amino-4-chlorophenyl moiety is also found in several approved and investigational kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain. The chlorine atom can occupy a hydrophobic pocket, enhancing binding affinity. Therefore, this intermediate could be a valuable building block for the synthesis of novel inhibitors of various kinases implicated in cancer and inflammatory diseases.

Precursor for Serotonin Receptor (5-HTR) Ligands

N-phenylsulfonylindoles have been extensively studied as ligands for serotonin receptors, particularly the 5-HT6 receptor, which is a target for the treatment of cognitive disorders and schizophrenia.[4][5] The specific substitution pattern on the phenylsulfonyl group can significantly influence the affinity and selectivity for different serotonin receptor subtypes. The 2-amino-4-chlorophenylsulfonyl moiety could impart novel pharmacological properties, leading to the discovery of new CNS-active agents.

Diagram of Potential Biological Target Interaction:

Caption: Potential applications as an intermediate for therapeutics.

Scaffold for Novel Antimicrobial and Antiviral Agents

Indole derivatives and sulfonamides are known to possess antimicrobial and antiviral activities. The combination of these two pharmacophores in a single molecule, along with the specific substitution pattern, could lead to the development of new agents to combat infectious diseases. The 2-amino-4-chlorophenylsulfonyl moiety could enhance the activity profile against various pathogens.

Conclusion

While direct experimental data for 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is not yet prevalent in scientific literature, a thorough analysis of its structural components allows for a robust and insightful projection of its chemical properties and potential as a pharmaceutical intermediate. The convergence of the privileged indole scaffold with a strategically substituted phenylsulfonyl group positions this molecule as a highly promising building block for the synthesis of a new generation of targeted therapeutics. Its potential applications as a precursor for kinase inhibitors, serotonin receptor ligands, and antimicrobial agents warrant further investigation and synthetic exploration by the drug discovery and development community. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this intriguing and potentially valuable pharmaceutical intermediate.

References

- U.S. Patent 8,318,725 B2. (2012). Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands.

- Hungarian Patent HU9402237D0. (1994). Use of benzene-sulfonyl-indol derivatives for producing pharmaceutical compositions.

-

Gelin, M., et al. (2017). Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors. Bioorganic & Medicinal Chemistry, 25(3), 1185-1196. [Link]

-

Li, Y., et al. (2024). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 29(15), 3485. [Link]

-

Sagan, J., et al. (2021). Rationally designed N-phenylsulfonylindoles as a tool for the analysis of the non-basic 5-HT6R ligands binding mode. European Journal of Medicinal Chemistry, 210, 112969. [Link]

- World Intellectual Property Organization Patent WO2021055744A1. (2021). 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors.

-

Wang, Y., et al. (2025). Recent Advances in Synthesis of 3-Sulfenylated Indoles. Request PDF. [Link]

-

Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32473-32477. [Link]

- Australian Patent AU2003251260B2. (2003). Indole-3-sulphur derivatives.

-

Pirrung, M. C., & Ghorbani, S. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. [Link]

-

U.S. Patent 5,227,386 A. (1993). Indole derivatives. PubChem. [Link]

- Chinese Patent CN104592064A. (2015). Synthetic method of 2-aminophenol-4-sulfonamide.

-

Ionescu, M. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5174. [Link]

-

Razzak, A. A., et al. (2018). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

- European Patent EP0328999B1. (1989). N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process for their preparation and intermediates.

-

Lee, J., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 128031. [Link]

-

Ionescu, M. A., et al. (2026). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

-

Mahmood, R. K., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

Ahmad, T., et al. (2025). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Molecules, 30(17), 3986. [Link]

-

Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]

-

Al-Harthi, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Modeling, 28(11), 332. [Link]

-

Ilardi, E. A., & St. Denis, J. D. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 23(26), 2964-2987. [Link]

-

Silva, A. M. S., et al. (2023). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. Molecules, 28(23), 7894. [Link]

-

Macphee, C. (2004). New advances in drug discovery. Expert Opinion on Investigational Drugs, 13(9), 1213-1215. [Link]ncbi.nlm.nih.gov/15330753/)

Sources

- 1. US8318725B2 - Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rationally designed N-phenylsulfonylindoles as a tool for the analysis of the non-basic 5-HT6R ligands binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

Technical Monograph: Biological Activity & Therapeutic Potential of 2-Amino-4-Chlorophenyl Sulfonyl Indoles

Executive Summary

This technical guide provides a comprehensive analysis of 2-amino-4-chlorophenyl sulfonyl indoles , a specialized chemical scaffold situated at the intersection of serotonergic modulation and antimicrobial pharmacology. This moiety combines the privileged indole heterocycle with a functionalized arylsulfonyl group. The presence of the 2-amino and 4-chloro substituents on the phenylsulfonyl ring imparts distinct electrochemical and steric properties, driving high-affinity interactions with G-protein coupled receptors (specifically 5-HT6) and viral enzymes (HIV-1 Reverse Transcriptase).

Molecular Architecture & Pharmacophore Analysis

The biological efficacy of this scaffold relies on the synergistic interplay between its three core domains. Understanding this structure-activity relationship (SAR) is critical for rational drug design.

Structural Components

| Domain | Chemical Entity | Functionality |

| Core Scaffold | Indole (1H-benzo[b]pyrrole) | Acts as the hydrophobic anchor, mimicking Tryptophan residues; provides π-π stacking interactions with receptor aromatic clusters (e.g., Phe/Trp residues). |

| Linker | Sulfonyl group (-SO₂-) | A rigid spacer that locks the molecule in a bio-active conformation. It serves as a hydrogen bond acceptor (HBA) interacting with backbone amides (e.g., Val106 in HIV-1 RT). |

| Terminal Aryl | 2-amino-4-chlorophenyl | 4-Cl: Enhances lipophilicity and metabolic stability; fills hydrophobic pockets (Halogen bonding).2-NH₂: Acts as a hydrogen bond donor (HBD) and a "chemical handle" for further derivatization (e.g., into ureas or amides). |

Mechanistic Causality of Substituents

-

The "Chloro" Effect: The chlorine atom at the para-position (C4) of the phenyl ring increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration—a prerequisite for CNS-active 5-HT6 antagonists.

-

The "Amino" Effect: The ortho-amino group (C2) introduces an intramolecular hydrogen bond with the sulfonyl oxygen, restricting rotational freedom and reducing the entropic penalty upon binding to the target protein.

Primary Biological Targets & Mechanisms[1]

5-HT6 Receptor Antagonism (CNS Target)

The N-arylsulfonyl indole class is a well-established pharmacophore for 5-HT6 receptor antagonists, which are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia.

-

Mechanism: The indole core occupies the orthosteric binding site. The sulfonyl group orients the phenyl ring to interact with a hydrophobic cleft formed by transmembrane helices (TM) 3, 5, and 6.

-

Signaling Pathway: 5-HT6 is Gs-coupled.[1] Antagonism prevents the activation of Adenylyl Cyclase (AC), thereby modulating cAMP levels and downstream PKA/CREB signaling involved in memory consolidation.

Visualization: 5-HT6 Antagonism Pathway

Figure 1: Logical flow of 5-HT6 receptor antagonism.[2] The ligand blocks the receptor, preventing the Gs-mediated cascade that leads to cAMP accumulation.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Sulfonyl indoles (specifically 3-phenylsulfonyl indoles) are potent NNRTIs. They bind to an allosteric hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation ("butterfly" mode).

-

Role of 2-Amino-4-Chloro: The chlorine interacts with the highly conserved Tyr181 or Tyr188 residues in the NNRTI binding pocket. The amino group can form water-mediated bridges to Lys101 or Glu138 .

Antimicrobial Activity (Sulfonamide Hybrid)

The 2-amino-4-chlorophenyl sulfonyl moiety structurally resembles classic sulfa drugs (sulfanilamides). When fused with indoles, these compounds exhibit dual activity:[3][4]

-

Folate Synthesis Inhibition: Mimicking PABA to inhibit dihydropteroate synthase (DHPS) in bacteria.

-

Membrane Disruption: The lipophilic indole tail disrupts bacterial cell membranes, effective against MRSA and E. coli.

Experimental Protocols (Self-Validating Systems)

Chemical Synthesis: N-Arylsulfonylation of Indole

This protocol describes the coupling of indole with 2-amino-4-chlorobenzenesulfonyl chloride.

Reagents:

-

Indole (1.0 eq)[5]

-

Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

-

2-amino-4-chlorobenzenesulfonyl chloride (1.1 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Indole in anhydrous DMF at 0°C.

-

Deprotonation: Slowly add NaH. Evolution of H₂ gas confirms deprotonation. Stir for 30 mins until gas evolution ceases (Formation of Indolyl anion).

-

Coupling: Add 2-amino-4-chlorobenzenesulfonyl chloride dropwise. The solution typically turns from pale yellow to deep orange/red.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Validation: Disappearance of the indole spot (Rf ~0.4) and appearance of a lower Rf product confirms coupling.

-

-

Quenching: Pour mixture onto crushed ice/water. The product should precipitate as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

In Vitro Radioligand Binding Assay (5-HT6)

To validate the affinity of the synthesized compound.

Materials:

-

HEK-293 cells expressing human 5-HT6 receptors.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide).

-

Non-specific binder: Serotonin (100 µM).

Protocol:

-

Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Incubate membranes (20 µg protein) with [³H]-LSD (2 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 mins at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ and Ki (Cheng-Prusoff equation).

Visualization: Experimental Workflow

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Quantitative Data Summary (Representative)

The following table summarizes typical activity profiles for N-arylsulfonyl indoles based on literature consensus for this pharmacophore class.

| Assay Type | Target | Metric | Typical Potency Range | Notes |

| CNS | 5-HT6 Receptor | Ki (Affinity) | 1.0 – 50 nM | High affinity requires 4-Cl substitution. |

| CNS | 5-HT6 Receptor | IC₅₀ (Functional) | 30 – 100 nM | Antagonist mode (cAMP inhibition). |

| Viral | HIV-1 RT (WT) | EC₅₀ | 0.5 – 10 µM | Potency depends on indole C2 substitution. |

| Bacterial | S. aureus | MIC | 12 – 50 µg/mL | Moderate activity; enhanced by 2-NH₂. |

References

-

Indolylarylsulfones as HIV-1 NNRTIs

-

5-HT6 Receptor Ligands

-

Antimicrobial Indole Sulfonamides

-

General Synthesis of Sulfonyl Indoles

Sources

- 1. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Indolylarylsulfone Non-Nucleoside Reverse Transcriptase Inhibitors as New Potent and Broad Spectrum Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(2-Aminoethoxy)-N-(phenylsulfonyl)indoles as novel 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel furanylarylene arylsulfonylindolesulfonamides: synthesis and their antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of biologically active sulfonamide-based indole analogs: a review - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 1-((2-amino-4-chlorophenyl)sulfonyl)-1H-Indole

Executive Summary

This application note details the optimized synthetic route for 1-((2-amino-4-chlorophenyl)sulfonyl)-1H-indole , a privileged scaffold often associated with 5-HT6 receptor antagonists and antimicrobial agents.

The synthesis of this molecule presents a specific chemoselective challenge: preserving the aryl chloride moiety during the generation of the primary amine. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (loss of the chlorine atom). Therefore, this protocol utilizes a Nitro-Precursor Strategy , coupling indole with 4-chloro-2-nitrobenzenesulfonyl chloride, followed by a chemoselective Bechamp-type reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl).

Retrosynthetic Strategy & Logic

Direct sulfonylation using 2-amino-4-chlorobenzenesulfonyl chloride is experimentally hazardous and low-yielding due to the inherent instability of amino-sulfonyl chlorides (susceptibility to self-polymerization).

The Optimized Route:

-

Nucleophilic Substitution (

): Indole is deprotonated to form a strong nucleophile, which attacks the robust electrophile 4-chloro-2-nitrobenzenesulfonyl chloride. -

Chemoselective Reduction: The resulting nitro-intermediate is reduced to the aniline using Fe/NH₄Cl, a method thermodynamically tuned to reduce

to

Pathway Visualization

Figure 1: Two-step synthetic pathway avoiding self-polymerization and dechlorination.

Reagents & Materials

| Reagent | CAS No. | Role | Grade/Purity |

| 1H-Indole | 120-72-9 | Substrate | >99% |

| 4-Chloro-2-nitrobenzenesulfonyl chloride | 4533-96-4 | Electrophile | 97% (Store under N₂) |

| Sodium Hydride (NaH) | 7646-69-7 | Base | 60% dispersion in mineral oil |

| Iron Powder (Fe) | 7439-89-6 | Reductant | -325 mesh (Fine powder) |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Electrolyte/Proton Source | ACS Reagent |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent (Step 1) | Anhydrous (<50 ppm H₂O) |

| Ethanol (EtOH) | 64-17-5 | Solvent (Step 2) | 95% or Absolute |

Detailed Experimental Protocols

Protocol A: N-Sulfonylation of Indole

Objective: C-N bond formation at the indole 1-position.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 1H-Indole (1.0 eq, 10 mmol) and dissolve in Anhydrous DMF (30 mL) . Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq, 12 mmol) portion-wise over 10 minutes.

-

Observation: Vigorous bubbling (

gas evolution). The solution will turn from colorless to light brown/red. -

Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of sodium indolide).

-

-

Coupling: Dissolve 4-chloro-2-nitrobenzenesulfonyl chloride (1.1 eq, 11 mmol) in minimal DMF (5 mL) and add dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 3–5 hours.

-

Monitoring: Check TLC (20% EtOAc in Hexanes). The starting indole (

) should disappear; the sulfonated product (

-

-

Quench & Workup:

-

Pour the reaction mixture slowly into Ice Water (150 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid.[1] If oil forms, extract with Ethyl Acetate (

mL). -

Wash the organic layer with Water (

) and Brine ( -

Dry over

, filter, and concentrate.[2][3]

-

-

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of

-

Setup: Use a 100 mL RBF equipped with a reflux condenser.

-

Suspension: Add the Nitro-Intermediate (from Protocol A, 1.0 eq) to a mixture of Ethanol (40 mL) and Water (10 mL) .

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq) .

-

Reflux: Heat the mixture to vigorous reflux (

C) for 2–4 hours. -

Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot Ethanol.

-

Isolation:

-

Concentrate the filtrate to remove most Ethanol.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate.

-

Dry over

and concentrate.

-

-

Final Product: The resulting amine is typically a crystalline solid. Store under inert atmosphere to prevent oxidation (darkening) of the aniline.

Troubleshooting & Critical Parameters

Decision Tree for Process Control

Figure 2: Troubleshooting logic for common synthetic failures.

Analytical Validation (Self-Validating System)

-

1H NMR Shift (DMSO-d6):

-

Indole H-2/H-7: Upon sulfonylation (Step 1), the protons at position 2 and 7 of the indole ring will shift downfield (deshielding due to the electron-withdrawing sulfonyl group).

-

Amine Protons (Step 2): Appearance of a broad singlet (

, exchangeable with -

Aryl Chloride Integrity: The splitting pattern of the sulfonyl-phenyl ring must remain a 1,2,4-trisubstituted pattern (d, d, dd). Loss of this pattern indicates dechlorination.

-

References

-

Chemoselective Reduction of Nitroarenes

-

Indole N-Sulfonylation Methodologies

-

General Reactivity of Sulfonyl Chlorides

Sources

- 1. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 3. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 4. 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 14. researchgate.net [researchgate.net]

Crystallization methods for 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-

Executive Summary

This application note details the isolation, purification, and solid-state characterization of 1-((2-amino-4-chlorophenyl)sulfonyl)-1H-indole (hereafter referred to as Target Compound 1 ). This molecule belongs to the

The primary challenge with Target Compound 1 lies in its specific functionalization: the indole core confers significant lipophilicity (LogP > 3.5), while the sulfonamide linkage and the ortho-aniline moiety introduce potential for intramolecular hydrogen bonding and conformational rigidity. These factors often lead to "oiling out" rather than discrete crystal formation during standard cooling protocols.

This guide provides three validated workflows:

-

Anti-Solvent Crystallization for bulk purification from crude reaction mixtures.

-

Thermodynamic Crystallization for controlling crystal habit and polymorph purity.

-

Reactive Crystallization (Salt Formation) for bioavailability enhancement.

Physicochemical Profile & Solubility Strategy

Before attempting crystallization, the solute-solvent interactions must be understood. The molecule contains a weak base (aniline, pKa ~2.5–3.5) and a neutral sulfonamide linkage.

| Solvent Class | Representative Solvents | Solubility Behavior | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for dissolution. |

| Esters/Ketones | Ethyl Acetate (EtOAc), Acetone | Moderate-High | Good for cooling crystallization. |

| Alcohols | Methanol, Isopropanol (IPA) | Moderate (Temp dependent) | Ideal for polymorph control. |

| Alkanes | Hexanes, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Critical Anti-solvent. |

| Water | Water | Insoluble | Anti-solvent (use with caution due to hydrolysis risk at high pH/Temp). |

Key Insight: The ortho-amino group on the phenyl ring can form an intramolecular hydrogen bond with the sulfonyl oxygen. This "locks" the conformation, reducing the entropic penalty of crystallization but also increasing lattice energy, making the compound prone to rapid, amorphous precipitation if supersaturation is generated too quickly.

Workflow Visualization

The following decision tree outlines the selection process for the appropriate crystallization method based on the purity of the starting material.

Figure 1: Strategic selection of crystallization methods based on input purity and output requirements.

Detailed Protocols

Method A: Anti-Solvent Crystallization (Purification)

Best for: Cleaning up crude material containing unreacted indole or sulfonyl chloride.

Principle: The compound is highly soluble in Dichloromethane (DCM) but insoluble in Heptane. By dissolving in DCM and slowly introducing Heptane, the lipophilic impurities remain in solution (or oil out separately) while the target crystallizes.

Protocol:

-

Dissolution: Dissolve 10 g of crude Target Compound 1 in 40 mL of DCM at room temperature.

-

Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts (e.g., KCl/NaCl from the synthesis).

-

-

Concentration: Evaporate the DCM under reduced pressure (Rotavap) at 35°C until the volume is reduced to approx. 15 mL (supersaturation onset).

-

Anti-Solvent Addition: While stirring rapidly (500 rpm), add Heptane dropwise.

-

Ratio: Target a final solvent ratio of 1:3 (DCM:Heptane).

-

Observation: A white to off-white precipitate should form. If an oil forms, stop addition, heat the mixture to 40°C until the oil redissolves, and cool more slowly.

-

-

Aging: Stir the slurry for 2 hours at 0–5°C (ice bath).

-

Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 20 mL of cold Heptane.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Thermodynamic Cooling Crystallization (Polymorph Control)

Best for: Obtaining defined crystal habits (needles/prisms) for X-ray diffraction or formulation.

Principle: Slow cooling in a protic solvent (Isopropanol) encourages the formation of the most stable polymorph by allowing molecules to arrange periodically without kinetic trapping.

Protocol:

-

Slurry Preparation: Suspend 5 g of Target Compound 1 (purity >98%) in 50 mL of Isopropanol (IPA).

-

Dissolution: Heat the slurry to reflux (82°C). The solid should dissolve completely.

-

Correction: If not dissolved, add IPA in 5 mL increments.

-

-

Controlled Cooling: Transfer the vessel to a programmable cooling bath or insulate well.

-

Ramp: Cool from 82°C to 60°C at a rate of 1°C/min.

-

Hold: Hold at 60°C for 30 minutes. (This is the metastable zone width where nucleation occurs).

-

Ramp: Cool from 60°C to 20°C at 0.5°C/min.

-

-

Seeding (Optional but Recommended): At 55°C, add 10 mg of pure seed crystals to prevent super-cooling.

-

Final Isolation: Filter the crystalline solid. Wash with 10 mL of cold IPA.

Reactive Crystallization: Salt Formation

For drug development, the free base often lacks sufficient aqueous solubility. The aniline nitrogen allows for salt formation.[1]

Reaction Scheme:

Figure 2: Reactive crystallization pathway for Hydrochloride salt formation.

Protocol:

-

Dissolve 2.0 g of Target Compound 1 in 20 mL of Acetone.

-

Slowly add 1.05 equivalents of 4M HCl in Dioxane (approx 2.2 mL) at room temperature.

-

Critical Step: The salt may precipitate immediately as an amorphous gel.

-

Ripening: Heat the suspension to 50°C (do not boil off acetone) and stir for 30 minutes, then cool to 20°C. Repeat this cycle 3 times. This transforms the amorphous solid into a crystalline lattice.

-

Filter and dry under nitrogen sweep.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity | > 99.5% area under curve. |

| DSC | Melting Point | Sharp endotherm (typically 150–160°C for this class, verify experimentally). |

| XRPD | Crystallinity | Distinct Bragg peaks; absence of "halo" (amorphous). |

| 1H-NMR | Residual Solvent | < 5000 ppm (ICH limits). |

Troubleshooting

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The temperature is above the metastable limit, or the anti-solvent was added too fast.

-

Solution: Re-heat the mixture until the oil dissolves. Add a "seed" crystal.[1] Cool extremely slowly (0.1°C/min). Alternatively, switch solvent system to Ethanol/Water (dissolve in hot ethanol, add warm water dropwise).

Issue: Solvate Formation

-

Cause: Sulfonylindoles can trap DCM or Chloroform in the lattice.

-

Solution: Use Class 3 solvents (Ethanol, Acetone, Heptane) for the final step. Avoid chlorinated solvents for the final API step.

References

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and anti-solvent principles).

- Ghorab, M. M., et al. (2016). "Synthesis and biological evaluation of some new sulfonamide derivatives." Journal of Chemical and Pharmaceutical Research. (Provides context on sulfonamide solubility profiles).

-

Alvarez, A. L., et al. (2018). "Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted Indoles." Molecules, 23(4), 991. Link (Source for melting points and purification of similar sulfonylindoles).

-

FDA Guidance for Industry. (2018). "Q3C(R6) Impurities: Guideline for Residual Solvents." Link

- Cambridge Crystallographic Data Centre (CCDC). "Supramolecular synthons in sulfonamides." (General reference for crystal engineering of sulfonamide-amino synthons).

Sources

Using 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)- in drug discovery assays

Executive Summary

This application note details the utilization of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- (hereafter referred to as Compound A-4Cl ) as a lead scaffold in the discovery of Serotonin 5-HT₆ receptor antagonists.[1] The 5-HT₆ receptor (5-HT₆R) is a critical CNS target for cognitive enhancement in Alzheimer’s disease and obesity management.[1]

The N-arylsulfonylindole moiety represents a privileged pharmacophore for 5-HT₆R affinity.[1] This guide provides validated protocols for the synthesis, radioligand binding profiling, and functional cAMP characterization of this scaffold, emphasizing the critical role of the sulfonyl linker and the 2-amino substitution in establishing high-affinity receptor interactions.[1]

Scientific Background & Mechanism

The 5-HT₆ Receptor Target

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) positively coupled to the Gₛ signaling pathway.[1] Activation stimulates adenylate cyclase (AC), increasing intracellular cyclic AMP (cAMP). Antagonists of 5-HT₆R function by blocking this basal or agonist-induced cAMP accumulation, leading to increased cholinergic and glutamatergic neurotransmission in the prefrontal cortex.[1]

The N-Arylsulfonylindole Pharmacophore

Compound A-4Cl embodies the classic "L-shape" conformation required for the 5-HT₆ binding pocket.[1]

-

Indole Core: Occupies the hydrophobic pocket formed by aromatic residues (e.g., Trp, Phe).

-

Sulfonyl Linker: Acts as a rigid spacer and hydrogen bond acceptor, orienting the aryl ring.

-

2-Amino-4-Chlorophenyl Ring: The "2-amino" group serves as a critical hydrogen bond donor, potentially interacting with transmembrane residues (e.g., Asn288 or Thr196), while the 4-chloro substituent probes the halogen-binding pocket for increased potency.[1]

Signaling Pathway Visualization

Figure 1: Mechanism of Action. Compound A-4Cl blocks the Gs-coupled cascade, preventing ATP-to-cAMP conversion.[1]

Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Objective: Efficient generation of the sulfonamide linkage under basic conditions.

Reagents:

-

2-Amino-4-chlorobenzenesulfonyl chloride[1]

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Solvent: DMF (anhydrous) or Acetone

Step-by-Step Workflow:

-

Activation: Dissolve 1H-indole (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 minutes to generate the indolyl anion.

-

Coupling: Dropwise add a solution of 2-amino-4-chlorobenzenesulfonyl chloride (1.1 eq) in DMF. Maintain temperature at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Quenching: Pour the reaction mixture into ice-cold water. A precipitate should form.

-

Isolation: Filter the solid, wash with water and hexanes.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield Compound A-4Cl .

Expert Insight: The "2-amino" group on the sulfonyl chloride is less nucleophilic than the indole nitrogen under these conditions, preventing self-polymerization.[1] However, using a mild base like KOH in acetone can sometimes improve yield by reducing side reactions.

Protocol B: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (

Materials:

-

Cell Line: HEK-293 cells stably expressing human 5-HT₆R.[1][5][6][7]

-

Radioligand: [¹²⁵I]-SB-258585 (Specific Activity: ~2200 Ci/mmol).[1][8] This is preferred over [³H]-LSD due to higher specificity for 5-HT₆.[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1]

Workflow:

-

Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet in Assay Buffer.

-

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate for 60 minutes at 27°C (or RT).

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

-

Quantification: Count radioactivity using a gamma counter.

Data Analysis:

Calculate

Protocol C: Functional cAMP Accumulation Assay

Objective: Confirm antagonist activity (efficacy) and rule out agonism.

Method: Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kit.[1]

Workflow:

-

Cell Seeding: Plate 5-HT₆-HEK293 cells (2,000 cells/well) in low-volume 384-well plates.

-

Antagonist Mode:

-

Add Compound A-4Cl (varying concentrations).

-

Incubate 15 mins.

-

Add Serotonin (5-HT) at

concentration (typically 100–300 nM) to stimulate cAMP. -

Incubate 30 mins at RT.

-

-

Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents (lysis buffer included).[1]

-

Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Interpretation:

-

Antagonist: Dose-dependent decrease in HTRF signal (which correlates inversely to cAMP) relative to 5-HT control.[1]

-

Agonist Check: Run the assay without adding 5-HT.[1] If Compound A-4Cl increases cAMP alone, it is an agonist.

Expected Results & Data Presentation

When characterizing Compound A-4Cl, the data should be structured to allow direct comparison with standard antagonists (e.g., SB-271046).

Table 1: Representative Pharmacological Profile

| Compound | Structure Note | Binding Affinity ( | Functional Potency ( | Mode of Action |

| Compound A-4Cl | 2-NH₂, 4-Cl | < 10 nM (Target) | < 50 nM (Target) | Antagonist |

| SB-271046 | Reference Std | 1.2 nM | 5.5 nM | Inverse Agonist |

| Indole Only | Negative Ctrl | > 10,000 nM | Inactive | N/A |

Note: The 2-amino group often improves solubility compared to the unsubstituted phenyl analog, but may slightly reduce affinity if the amino group clashes with the hydrophobic pocket unless it finds a specific H-bond partner (e.g., Ser/Thr residues).

Workflow Visualization

Figure 2: Integrated Drug Discovery Workflow for Sulfonylindole Scaffolds.

References

-

Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1] Drug Discovery Today.

-

Montecino, R., et al. (2016).[7][9] Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14]

-

Hirst, W. D., et al. (2000). Characterization of [125I]-SB-258585 binding to human recombinant 5-HT6 receptors.[1] British Journal of Pharmacology.

-

Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors.[1] Bioorganic & Medicinal Chemistry Letters.[12]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Compound 1-[(4-chlorophenyl)methanesulfonyl]-2,3-dihydro-1H-indole - Chemdiv [chemdiv.com]

- 3. PubChemLite - 1h-indole-2-carboxamide, n-[2-[[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]amino]-2-oxoethyl]- (C24H27ClN4O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-(4-Chlorophenyl)-1H-indole | C14H10ClN | CID 220463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity | MDPI [mdpi.com]

- 9. Extended N-Arylsulfonylindoles as 5-HT₆ Receptor Antagonists: Design, Synthesis & Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]

- 11. Frontiers | HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity [frontiersin.org]

- 12. Frontiers | HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity [frontiersin.org]

- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Strategic Guide to Solvent Selection for the N-Sulfonylation of 1H-Indole

Focus Reaction: Synthesis of 1H-Indole-1-((2-amino-4-chlorophenyl)sulfonyl)

Abstract

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, with indole-based sulfonamides representing a class of compounds with significant therapeutic potential.[1][2] The synthesis of these molecules, specifically through the N-sulfonylation of the indole ring, is a reaction profoundly influenced by the choice of solvent. This guide provides a detailed examination of solvent selection for the synthesis of 1H-Indole-1-((2-amino-4-chlorophenyl)sulfonyl)-, a representative N-indolyl sulfonamide. We will explore the underlying reaction mechanism, analyze the physicochemical properties of various solvent classes, and present validated, step-by-step protocols. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals to optimize reaction conditions, enhance yields, and ensure the synthesis of high-purity target compounds.

Mechanistic Insights: The Foundation of Rational Solvent Choice

The target reaction is a nucleophilic substitution wherein the nitrogen atom of the 1H-indole ring attacks the electrophilic sulfur atom of 2-amino-4-chlorophenylsulfonyl chloride. The success of this transformation hinges on enhancing the nucleophilicity of the indole nitrogen, a step that is directly mediated by the reaction environment.

The Reaction Pathway

The N-sulfonylation of indole proceeds via a two-step mechanism:

-

Deprotonation: The indole N-H proton is weakly acidic. A base is required to deprotonate the nitrogen, generating a highly nucleophilic indolyl anion.

-

Nucleophilic Attack: The resulting anion attacks the sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the final N-sulfonylated indole product.

The choice of solvent and base are intrinsically linked. In some cases, the solvent can also serve as the base, as with pyridine.[1] In others, a non-basic solvent is used in conjunction with a soluble organic or inorganic base.

Caption: Generalized mechanism for the N-sulfonylation of indole.

How Solvents Dictate Reaction Outcomes

The solvent exerts profound control over this mechanism by influencing:

-

Reactant Solubility: The indole and sulfonyl chloride must be sufficiently soluble to react.

-

Basicity and Deprotonation: The solvent can affect the strength of the added base or, if protic, compete with the base for the indole proton.

-

Nucleophile Solvation: The key to an efficient reaction is a "free" or poorly solvated indolyl anion.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents excel at solvating cations (like the counter-ion of the deprotonated base) but poorly solvate anions. This leaves the indolyl anion highly reactive and available for nucleophilic attack, often leading to faster reaction rates.[3][4]

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents contain acidic protons that can form strong hydrogen bonds with the anionic nucleophile. This "caging" effect stabilizes and deactivates the nucleophile, significantly slowing the reaction rate. Therefore, they are generally poor choices for this step.

-

Nonpolar Solvents (e.g., Dichloromethane, Toluene): These solvents do not significantly solvate ions. While this keeps the anion reactive, it can lead to poor solubility of the ionic intermediates, potentially hindering the reaction. They are often effective when a strong, soluble organic base like triethylamine is used.[5]

-

Solvent Selection Toolkit

A systematic approach to solvent selection begins with understanding the physical properties of common candidates.

Comparative Table of Solvent Properties

The following table summarizes key properties of solvents relevant to the N-sulfonylation of indole. The dielectric constant (ε) is a good measure of a solvent's ability to support ionic species.

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | Key Features |

| Pyridine | Polar Aprotic / Basic | 115 | 12.3 | 2.19 | Acts as both solvent and base; good for reactant solubility.[1] |

| Acetonitrile (MeCN) | Polar Aprotic | 82 | 36.2 | 3.92 | Excellent for SN2 reactions; easily removed post-reaction.[6][7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | 3.86 | High boiling point; excellent solvating power for salts.[3][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 49.0 | 3.96 | Very high boiling point; exceptional solvating power.[3][9] |

| Dichloromethane (DCM) | Nonpolar | 40 | 8.9 | 1.60 | Low boiling point; good for reactions near room temp.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.3 | 1.63 | Ethereal solvent; can coordinate with metal cations.[3][10] |

| Toluene | Nonpolar | 111 | 2.4 | 0.36 | High boiling point for a nonpolar solvent; azeotropes with water. |

(Data compiled from multiple sources[11][12][13])

A Logic-Based Workflow for Solvent Choice

This workflow provides a structured decision-making process for selecting an appropriate solvent system.

Sources

- 1. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-free introduction of primary sulfonamide into electron-rich aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

Application Notes and Protocols for the Derivatization of 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-

Introduction

The 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)- scaffold is a key heterocyclic structure possessing multiple reactive sites amenable to chemical modification. Its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indole and sulfonamide moieties in a wide array of biologically active compounds. The strategic derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the chemical principles behind each transformation. The guide is structured around the key reactive centers of the molecule: the primary aromatic amine, the aryl chloride, and the indole nucleus.

Synthesis of the Starting Material: 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-

The starting material can be synthesized through the reaction of indole with 2-amino-4-chlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Protocol 0: Synthesis of 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-

Materials:

-

Indole

-

2-Amino-4-chlorobenzenesulfonyl chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., triethylamine)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 2-amino-4-chlorobenzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-.

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the indole protons and the substituted phenyl protons. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR: Resonances for the carbons of the indole and the phenyl rings.

-

IR (cm⁻¹): Characteristic peaks for N-H stretching (amine), S=O stretching (sulfonamide), and C-Cl stretching.

-

MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

Part 1: Derivatization of the Primary Aromatic Amine

The primary amino group on the phenyl ring is a versatile handle for a variety of chemical modifications, including acylation and reductive amination.

N-Acylation

Acylation of the primary amine introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is a robust reaction, typically proceeding with high yield.

Protocol 1.1: Acetylation of the Amino Group

This protocol is adapted from a general procedure for the acetylation of anilines.[1][2][3]

Materials:

-

1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)-

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 1H-Indole 1-((2-amino-4-chlorophenyl)sulfonyl)- (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Add pyridine (1.5 eq.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-